molecular formula C22H23N3O3 B2913645 N1-(4-methylbenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898412-16-3

N1-(4-methylbenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No. B2913645
CAS RN: 898412-16-3
M. Wt: 377.444
InChI Key: DWIGMBOBTAVXIX-UHFFFAOYSA-N
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Description

N1-(4-methylbenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Quinoxalines, including N1-(4-methylbenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide, are compounds with significant pharmacological potential due to their nitrogen-embedded heterocyclic structure. The synthesis and characterization of related quinoxaline compounds have been extensively studied. For example, an organic salt synthesized via oxidative cyclization of N-phenyl-N-(pyridine-2-ylmethylene)benzene-1,4-diamine showcased the ionic nature of such compounds, with bromide as a counterion. This study highlighted the compound's low kinetic stability and high reactivity, aspects critical for further chemical modifications and applications in medicinal chemistry (Faizi et al., 2018).

Potential Biological Activities

The structural features of quinoxaline derivatives contribute to their varied biological activities. Although specific research on N1-(4-methylbenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is scarce, studies on similar compounds provide insights into potential applications. For instance, quinoxaline amides and carbamates have shown high affinity to GABAA/benzodiazepine receptors, exhibiting a range of intrinsic efficacies. These findings suggest that quinoxaline derivatives could serve as a basis for developing new therapeutics targeting neurological disorders (Tenbrink et al., 1994).

Chemical Reactivity and Mechanistic Insights

Understanding the chemical reactivity of quinoxaline derivatives is crucial for their application in drug design and synthesis. Investigations into the oxidation of quinolones with peracids provide essential mechanistic insights. For instance, specific quinolone derivatives undergo oxidation to nitroxide radicals, a primary step preserving their pyridone rings. This reactivity pattern is significant for designing quinoxaline-based compounds with enhanced pharmacological profiles (Staško et al., 2014).

Applications in Catalysis

Beyond their biological applications, quinoxaline derivatives have found use in catalysis. For example, phosphine ligands derived from quinoxaline structures have been utilized in rhodium-catalyzed asymmetric hydrogenation of alkenes. These ligands facilitated high enantioselectivities and catalytic activities, underscoring the versatility of quinoxaline derivatives in synthetic chemistry (Imamoto et al., 2012).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-14-4-6-15(7-5-14)13-23-21(27)22(28)24-18-11-16-3-2-10-25-19(26)9-8-17(12-18)20(16)25/h4-7,11-12H,2-3,8-10,13H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIGMBOBTAVXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methylbenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

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